5-Methylindolin-4-ol
Overview
Description
Scientific Research Applications
Synthesis and Characterization
- Synthesis of Novel Ligands : 5-Methylindolin-4-ol derivatives have been utilized in synthesizing novel ligands like 5-((1-methyl-1,2-dihydroquinolin-4-yloxy) methyl) quinolin-8-ol (MDMQ). These derivatives are combined with transition metal complexes and studied for their physicochemical properties (Patel & Patel, 2017).
Medical and Biological Research
- Antimalarial Activity : In the search for effective antimalarial agents, derivatives of this compound have been synthesized and assessed for their antimalarial potency against strains of Plasmodium berghei (Werbel et al., 1986).
- Neuropharmacology : The effects of 5-Hydroxyindole (5-HI), a related compound, have been studied on human alpha 7 nicotinic acetylcholine receptors, demonstrating potentiation of receptor-mediated responses and enhancement of neurotransmitter release (Zwart et al., 2002).
- Radioligand Development for PET : Compounds derived from this compound have been developed as radioligands, like [11C]AZ10419369, for positron emission tomography (PET) to visualize 5-HT1B receptors in the brain, aiding in psychiatric disorder research (Pierson et al., 2008).
Chemical and Material Science
- Anti-Corrosion Studies : this compound derivatives have been synthesized and evaluated as corrosion inhibitors for materials like carbon steel in acidic media, showing high inhibition efficiency and adsorption capabilities (Rouifi et al., 2020).
Properties
IUPAC Name |
5-methyl-2,3-dihydro-1H-indol-4-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-6-2-3-8-7(9(6)11)4-5-10-8/h2-3,10-11H,4-5H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXXZSJMHVRUJHK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)NCC2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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